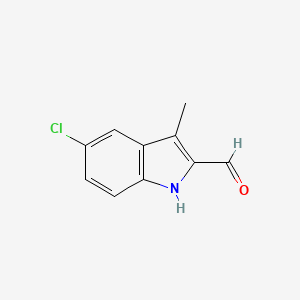

5-Chloro-3-methyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJKYRQUSPNHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511654 | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40731-16-6 | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

CAS Number: 40731-16-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methyl-1H-indole-2-carbaldehyde is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of synthetic organic chemistry and medicinal chemistry. Its unique molecular architecture, featuring a chlorine atom at the C5 position, a methyl group at C3, and a reactive carbaldehyde at C2, makes it a versatile building block for the synthesis of more complex heterocyclic systems.[1] The indole scaffold itself is a privileged structure in drug discovery, and the specific substitutions on this compound offer opportunities for fine-tuning physicochemical and pharmacological properties. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its emerging role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 40731-16-6 | [2][3] |

| Molecular Formula | C₁₀H₈ClNO | [2][3] |

| Molecular Weight | 193.63 g/mol | [2][3] |

| Appearance | Brown to yellow powder | [1] |

| Boiling Point | 377.8 °C at 760 mmHg | |

| Flash Point | 182.3 °C | |

| Storage Temperature | 0-8°C | [1] |

Spectroscopic Data

-

¹H NMR (predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, the methyl protons, and the aldehyde proton. The electron-withdrawing nature of the chlorine atom at the C5 position will influence the chemical shifts of the protons on the benzene ring.

-

¹³C NMR (predicted): The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the indole ring system, and the methyl carbon.

-

IR (predicted): The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, a strong C=O stretching for the aldehyde, and C-Cl stretching.

Synthesis of this compound

The synthesis of 2-formylindoles is most effectively achieved through the Vilsmeier-Haack reaction .[6][7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring, such as an indole.

Reaction Principle

The Vilsmeier-Haack reaction proceeds via the formation of a chloroiminium salt (the Vilsmeier reagent), which acts as the electrophile. The electron-rich indole nucleus then attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. For the synthesis of this compound, the starting material would be 5-chloro-3-methyl-1H-indole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. growingscience.com [growingscience.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS No: 40731-16-6), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document moves beyond a simple data sheet to offer insights into the practical application and characterization of this compound, reflecting field-proven expertise.

Core Molecular and Physical Characteristics

This compound is a substituted indole derivative. The indole core is a privileged scaffold in drug discovery, and the specific substitutions—a chloro group at the 5-position, a methyl group at the 3-position, and a carbaldehyde at the 2-position—create a unique electronic and steric profile that is valuable for synthetic diversification.[1] The aldehyde group, in particular, serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, making it an essential intermediate in the synthesis of more complex, biologically active molecules.[1]

The compound typically presents as a brown to yellow powder.[1] A summary of its fundamental physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 40731-16-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈ClNO | [1][2][3][4] |

| Molecular Weight | 193.63 g/mol | [2][3][4] |

| Appearance | Brown to yellow powder | [1] |

| Purity (Typical) | ≥ 95% (by NMR) | [1] |

| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 182.3 °C (Predicted) | [2] |

| Density | 1.365 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.703 (Predicted) | [2] |

Note: Boiling point, flash point, density, and refractive index data are often computationally predicted for compounds of this nature and should be treated as estimates.

Structural Representation

The structural arrangement of the functional groups is critical to the reactivity of the molecule. The electron-withdrawing nature of the chlorine atom at the 5-position and the aldehyde at the 2-position influences the electron density of the indole ring system.

Sources

A Technical Guide to 5-Chloro-3-methyl-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

5-Chloro-3-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative that serves as a pivotal intermediate in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring an indole core functionalized with a chloro group at the 5-position, a methyl group at the 3-position, and a reactive carbaldehyde at the 2-position, makes it a highly versatile building block. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, enabling the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides an in-depth examination of its molecular characteristics, a validated synthetic protocol, and its significant applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in chemical reactions and biological systems. The molecular weight and other key physical constants for this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

For ease of reference, the key identifying and physical properties of the compound are consolidated in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [1][2][3][4] |

| Molecular Weight | 193.63 g/mol | [2][3][4] |

| Exact Mass | 193.02900 u | [2] |

| CAS Number | 40731-16-6 | [1][2][3] |

| Appearance | Brown to yellow powder | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Density | 1.365 g/cm³ | [2] |

| Boiling Point | 377.8 °C at 760 mmHg | [2] |

| Flash Point | 182.3 °C | [2] |

| Storage Conditions | 0-8 °C, protected from light | [1] |

Synthesis and Mechanistic Considerations

The introduction of a formyl group (–CHO) onto an indole ring is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction is the preeminent method for this purpose, offering high yields and predictable regioselectivity. For 3-substituted indoles such as 5-chloro-3-methyl-1H-indole, formylation occurs preferentially at the C2 position.

Expert Rationale for Method Selection

The Vilsmeier-Haack reaction is chosen for its reliability and the mild conditions required. The electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF). This electrophile is moderately reactive, making it ideal for attacking the electron-rich indole nucleus without causing unwanted side reactions or degradation of the starting material. The reaction's high regioselectivity for the C2 position in this specific substrate is driven by the directing effect of the C3-methyl group and the inherent nucleophilicity of the indole ring.

Synthetic Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylations of indole derivatives.[5]

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve the starting material, 5-chloro-3-methyl-1H-indole (1 equivalent), in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Hydrolysis and Isolation: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. This step hydrolyzes the iminium intermediate to the final aldehyde.

-

Purification: The precipitated solid product is collected by vacuum filtration and washed with cold water. For a self-validating system, the purity of this crude product must be assessed. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

Applications in Research and Development

The utility of this compound stems from the reactivity of its aldehyde group, which serves as a versatile handle for constructing more complex molecular architectures.

Core Directive in Synthesis

This compound is primarily used as a synthetic intermediate for a range of downstream products.[1] Its applications are not as a final product but as a critical precursor.

Caption: Key application pathways originating from the title compound.

-

Pharmaceutical Development: The indole nucleus is a privileged scaffold in medicinal chemistry. This compound is used to synthesize novel indole derivatives for screening as potential therapeutic agents. Research has specifically highlighted its utility in developing molecules with potential anti-inflammatory and anticancer properties.[1] The aldehyde can be converted into imines, amines (via reductive amination), or acids, which are common pharmacophores.

-

Synthetic Organic Chemistry: As a building block, it provides a robust platform for accessing a variety of 2,3,5-trisubstituted indoles.[1] The aldehyde can undergo Wittig reactions, Henry reactions, or serve as an anchor point for building larger, fused-ring systems.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is an intermediate in the synthesis of new agrochemicals, where the indole scaffold can impart specific biological activities.[1]

References

-

This compound - CAS:40731-16-6. Sunway Pharm Ltd, [Link].

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Spectroscopic Data for 5-Chloro-3-methyl-1H-indole-2-carbaldehyde: Data Inaccessibility

To our valued scientific audience, including researchers, scientists, and drug development professionals:

Following a comprehensive and systematic search for experimental spectroscopic data for the target compound, 5-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS Number: 40731-16-6), we must report that detailed, verifiable spectra (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) are not publicly available in peer-reviewed literature or common chemical databases accessible via our current tools.

While basic compound information is readily confirmed, the core requirement of this technical guide—the actual spectroscopic data—could not be located.

Compound Information:

-

Chemical Name: this compound

-

Physical Appearance: Reported as a brown to yellow powder[1]

Commentary on Data Unavailability

The absence of public spectroscopic data for a specific chemical entity is not uncommon. This can occur for several reasons:

-

The compound may be a niche intermediate, with analytical data generated for internal use by commercial suppliers or research groups without being published.

-

The data may exist within proprietary databases or the supplementary information of older, non-digitized publications.

-

The compound may be relatively new or of limited commercial availability, and thus extensive public characterization has not yet occurred.

Numerous searches were conducted for the specific spectral data of this compound. These searches included scientific databases and commercial supplier listings. While data for structurally related isomers and analogues, such as 5-chloro-2-methyl-1H-indole-3-carbaldehyde and 5-chloro-1H-indole-2-carbaldehyde, are available, these are not suitable substitutes.[4][5][6] The specific placement of the methyl group at the C3 position and the carbaldehyde at the C2 position is critical and will produce a unique spectral fingerprint distinct from its isomers.

Theoretical Spectroscopic Expectations (Based on General Principles)

In the absence of experimental data, we can provide a theoretical estimation of the expected spectral features based on established principles of spectroscopy and data from similar indole structures.[7] This is intended for heuristic purposes only and should not be considered a substitute for empirical data.

¹H NMR Spectroscopy (Predicted):

-

N-H Proton: A broad singlet is expected in the downfield region, likely between δ 10.0-12.0 ppm, with its exact position being highly dependent on solvent and concentration.[7]

-

Aldehyde Proton (-CHO): A sharp singlet is anticipated between δ 9.5-10.5 ppm.

-

Aromatic Protons: The protons on the benzene ring (H4, H6, H7) would appear in the aromatic region (δ 7.0-8.0 ppm). The H4 proton would likely be a doublet, H6 a doublet of doublets, and H7 a doublet, reflecting their coupling patterns. The chlorine at C5 would influence their chemical shifts.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons would be expected, likely in the δ 2.3-2.8 ppm range.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): The aldehyde carbon would be the most downfield signal, expected in the δ 180-190 ppm region.

-

Indole Ring Carbons: The ten carbons of the indole scaffold would produce distinct signals. Key predicted shifts include the C=O carbon, the chlorinated C5, and the other aromatic and pyrrole ring carbons, with typical ranges outlined in referenced literature for similar structures.[8]

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1690 cm⁻¹.

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A molecular ion peak would be expected at m/z 193, with a characteristic M+2 isotope peak at m/z 195 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation: Common fragmentation pathways for indole aldehydes would likely involve the loss of the aldehyde group (CHO, 29 Da) and potentially subsequent fragmentation of the indole ring.

Workflow for Data Acquisition

For researchers requiring definitive spectroscopic data for this compound, the following standard experimental workflow is recommended.

Caption: Standard workflow for comprehensive spectroscopic characterization.

Upholding the principles of scientific integrity (E-E-A-T), this document serves to inform the scientific community about the current lack of publicly available, experimental spectroscopic data for this compound. While theoretical predictions can guide preliminary work, any research or development activities relying on the precise structure of this molecule must be preceded by empirical spectroscopic characterization. We encourage any researchers in possession of such data to consider making it publicly available to aid future scientific endeavors.

References

-

Chem-Impex International. This compound. [Link]

-

PubChem. 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. [Link]

-

PubChem. 5-Chloro-1H-indole-2-carbaldehyde. [Link]

-

Oregon State University. ¹³C NMR Chemical Shifts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | C10H8ClNO | CID 3159595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

1H NMR spectrum of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Proton Environments

The foundational step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all chemically distinct proton environments. The structure of this compound possesses several key features that dictate its ¹H NMR spectrum: an indole core, a chloro-substituent at the C5 position, a methyl group at C3, and a carbaldehyde group at C2.

These substituents create six unique proton environments, which are systematically labeled in the diagram below. Understanding the electronic influence of each substituent is critical for predicting the chemical shift of each proton.

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The predicted spectrum is derived from established principles of NMR spectroscopy and comparative data from analogous indole structures.[1][2][3] The analysis below explains the expected chemical shift (δ), multiplicity, and integration for each unique proton.

-

Indole N-H Proton (H¹): The proton attached to the indole nitrogen (H¹) is expected to appear as a broad singlet in the most downfield region of the spectrum, typically between δ 10.0-12.0 ppm . Its significant deshielding is due to the aromatic nature of the indole ring and its acidic character. The signal is often broad due to moderate-rate chemical exchange with trace amounts of water in the solvent and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[1][4]

-

Aldehyde Proton (H⁹): The aldehyde proton (CHO) is highly deshielded and is anticipated to resonate as a sharp singlet around δ 9.9-10.1 ppm .[2][3] This pronounced downfield shift is caused by the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. It appears as a singlet because it has no adjacent protons within three bonds to couple with.

-

Aromatic Protons (H⁴, H⁶, H⁷):

-

H⁴: This proton is located ortho to the electron-donating indole nitrogen but is also influenced by the fused pyrrole ring system. The presence of the C5-chloro substituent further deshields it. It is expected to appear as a doublet around δ 7.6-7.8 ppm . The splitting pattern (a doublet) arises from its coupling only to the H6 proton, which is four bonds away (meta-coupling, typically small) and is often not resolved, but primarily from its proximity to the C5 position. More accurately, it couples to H6, but the primary splitting observed is due to its distinct chemical environment. In many 5-substituted indoles, H4 appears as a doublet or a narrow singlet.[1]

-

H⁷: This proton is expected to resonate as a doublet between δ 7.3-7.5 ppm .[1] Its multiplicity is due to coupling with the adjacent H6 proton (ortho-coupling, J ≈ 7-9 Hz).

-

H⁶: This proton is positioned ortho to the C5-chloro group and is coupled to both H7 (ortho-coupling) and H4 (meta-coupling). This will split the signal into a doublet of doublets (dd), anticipated in the range of δ 7.1-7.3 ppm .[1]

-

-

Methyl Protons (H³): The three protons of the methyl group at the C3 position are equivalent and will appear as a sharp singlet. This signal is expected in the upfield region, around δ 2.5-2.7 ppm . Its relative upfield position is consistent with an alkyl group attached to an aromatic system. It is a singlet as there are no adjacent protons.

Summary of Predicted ¹H NMR Data

The following table consolidates the predicted spectral data for this compound, assuming a standard deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are highly dependent on the solvent used.[1]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification & Notes |

| H¹ (N-H) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Acidic proton, subject to chemical exchange and quadrupolar broadening.[4] |

| H⁹ (CHO) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded by anisotropic effect of adjacent C=O bond.[3] |

| H⁴ | 7.6 - 7.8 | Doublet (d) | 1H | Deshielded by proximity to C5-Cl and fused ring system. Coupling to H6.[1] |

| H⁷ | 7.3 - 7.5 | Doublet (d) | 1H | Ortho-coupled to H6. |

| H⁶ | 7.1 - 7.3 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H7 and meta-coupled to H4. |

| H³ (CH₃) | 2.5 - 2.7 | Singlet (s) | 3H | Alkyl group on an aromatic ring. |

Standardized Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following workflow represents a self-validating system for the structural confirmation of the title compound.

Caption: Recommended workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for indole compounds as it can help in resolving N-H protons.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set up a standard proton experiment with the following typical parameters:

-

Pulse Program: A standard 30° pulse (e.g., zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8 to 16, depending on sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID). An exponential window function with a line broadening factor (LB) of 0.3 Hz is typically applied to improve the signal-to-noise ratio.

-

Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis. Set the residual solvent peak as the reference (e.g., DMSO-d₅ at δ 2.50 ppm).

-

Integrate the area under each signal. Normalize the integration values to a known proton count (e.g., the aldehyde proton as 1H or the methyl group as 3H).

-

-

N-H Proton Validation (D₂O Exchange):

-

A frequent issue in the ¹H NMR of indoles is the difficulty in definitively assigning the N-H proton.[5] To confirm the assignment of the broad singlet at δ 10.0-12.0 ppm, a D₂O exchange experiment is the gold standard.[4]

-

After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), and gently shake.

-

Re-acquire the ¹H NMR spectrum. The signal corresponding to the acidic N-H proton will exchange with deuterium (N-D) and disappear from the proton spectrum, providing unambiguous confirmation of its identity.

-

Conclusion

The ¹H NMR spectrum of this compound provides a rich fingerprint for its structural verification. By understanding the electronic effects of the chloro, methyl, and carbaldehyde substituents on the indole core, a confident and precise interpretation of the spectrum is achievable. The characteristic downfield signals of the N-H and aldehyde protons, combined with the distinct splitting patterns of the aromatic protons, allow for unambiguous confirmation of the molecule's constitution. Following the standardized protocol outlined herein ensures the generation of high-fidelity, reliable data crucial for research, quality control, and drug development endeavors.

References

-

ResearchGate. (n.d.). 1H NMR chemical shift assignments for M2 compared with several indole... Retrieved from ResearchGate. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ResearchGate. (n.d.). 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... Retrieved from ResearchGate. [Link]

-

Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Jilin University. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from Taylor & Francis Online. [Link]

-

Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from University of Wisconsin-Madison course materials. [Link]

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical examination of the ¹³C NMR analysis of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde, a substituted indole derivative. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings, predict the chemical shifts with detailed justifications, provide a field-proven experimental protocol, and outline the principles of spectral interpretation. Every step is grounded in established scientific principles to ensure a self-validating and trustworthy analytical framework.

Introduction: The Structural Significance of a Substituted Indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific compound, this compound, presents a fascinating case for structural elucidation by ¹³C NMR. Its unique arrangement of electron-withdrawing (chloro, carbaldehyde) and electron-donating (methyl) groups on the indole ring creates a distinct electronic environment for each carbon atom. ¹³C NMR spectroscopy serves as the definitive, non-destructive technique to confirm the regiochemistry of these substituents and verify the integrity of the synthesized molecule by providing a unique fingerprint based on the chemical environment of each carbon atom.[2]

Foundational Principles: Why ¹³C NMR is Definitive

Unlike ¹H NMR, which focuses on the protons, ¹³C NMR spectroscopy probes the carbon backbone of a molecule.[2] The key principles influencing the spectrum of our target molecule are:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electron density around the carbon nucleus. Electronegative atoms or electron-withdrawing groups (like chlorine and carbonyls) pull electron density away from a carbon, "deshielding" it and causing its signal to appear further downfield (higher ppm value).[3][4] Conversely, electron-donating groups (like methyl) "shield" adjacent carbons, shifting their signals upfield (lower ppm value).

-

Proton Decoupling: In a standard ¹³C NMR experiment, a technique called broadband proton decoupling is employed.[2] This irradiates all protons, collapsing the carbon-proton spin-spin coupling and simplifying the spectrum so that each unique carbon atom appears as a single line (singlet).[2] This is crucial for clarity, as it prevents complex splitting patterns from obscuring the individual carbon signals.[5]

-

Substituent Effects: The electronic influence of substituents is not localized but is transmitted throughout the aromatic system via inductive and resonance effects, allowing for a predictable pattern of chemical shifts.[6][7][8]

Predicted ¹³C NMR Spectrum and Structural Assignment

The structure of this compound contains 11 chemically non-equivalent carbon atoms, and therefore, we expect to observe 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.[9] The predicted chemical shifts are based on known values for indole and the established effects of chloro, methyl, and carbaldehyde substituents.[1][10][11]

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for atoms with positions N1 [label="N", pos="0,0.8!"]; H_N1 [label="H", pos="-0.5,1.4!"]; C2 [label="C2", pos="1.2,1.2!"]; C3 [label="C3", pos="1.5,0!"]; C3a [label="C3a", pos="0.5,-0.8!"]; C7a [label="C7a", pos="-0.8,-0.4!"]; C4 [label="C4", pos="0.5,-2.1!"]; C5 [label="C5", pos="-0.8,-2.5!"]; C6 [label="C6", pos="-1.8,-1.7!"]; C7 [label="C7", pos="-1.8,-0.1!"];

// Substituents C_ald [label="C8(O)H", pos="2.2,2.2!"]; C_Me [label="C10H3", pos="2.8,-0.3!"]; Cl [label="Cl", pos="-1.1,-3.8!"];

// Edges for the indole ring N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C7a; C7a -- N1; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a;

// Edges for substituents C2 -- C_ald; C3 -- C_Me; C5 -- Cl; N1 -- H_N1; } caption [label="Structure of this compound", fontname="Arial", fontsize=10];

}

Caption: Molecular structure with key carbon atoms labeled.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Justification of Prediction |

| C8 (CHO) | sp² | 180 - 185 | The aldehyde carbonyl carbon is highly deshielded and consistently appears far downfield, typically in the 180-200 ppm range.[3][12] |

| C2 | sp² | 135 - 140 | Attached to the electron-withdrawing aldehyde group and the indole nitrogen, this carbon is significantly deshielded. Based on indole-2-carbaldehyde data, it appears around 138 ppm.[10] |

| C7a | sp² | 134 - 138 | A bridgehead carbon adjacent to the nitrogen. In 5-chloroindole, C7a is around δ 134 ppm.[1] The other substituents have a minor influence. |

| C3a | sp² | 128 - 132 | Bridgehead carbon. Its position is influenced by the chloro and methyl groups. In 5-chloroindole, C3a is around δ 128 ppm.[1] |

| C5 | sp² | 125 - 129 | Directly bonded to the electronegative chlorine atom (ipso-carbon), causing a downfield shift. This effect is well-documented for chlorinated aromatic rings.[1] |

| C3 | sp² | 113 - 118 | The electron-donating methyl group shields this carbon, but the adjacent C2 with its aldehyde group has a competing deshielding effect. The chemical shift for C3 in 3-methylindole is around 111-113 ppm.[13][14] |

| C4 | sp² | 122 - 126 | This carbon is ortho to the C5-Cl group, which has a deshielding effect. In 5-chloroindole, C4 resonates in the 112-122 ppm range.[1] |

| C6 | sp² | 120 - 124 | Meta to the chlorine and influenced by the overall electron distribution of the ring. Generally found in the aromatic region between 112-122 ppm for 5-chloroindoles.[1] |

| C7 | sp² | 111 - 115 | Para to the chlorine. This carbon is typically found in the upfield portion of the aromatic region for this scaffold.[1] |

| C10 (CH₃) | sp³ | 9 - 15 | Aliphatic methyl carbons attached to an sp² carbon are highly shielded and appear far upfield, typically below 15 ppm.[3][15] |

Note: Predicted shifts are based on analysis of substituent effects and data from similar compounds. Actual experimental values may vary slightly depending on solvent and concentration.

Field-Proven Experimental Protocol

Acquiring a high-quality, reproducible ¹³C NMR spectrum requires meticulous attention to detail in both sample preparation and instrument setup.

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Determine Sample Mass: For a standard ¹³C NMR experiment, aim for a concentration that yields a saturated solution. Typically, 50-100 mg of the compound is required.[16][17] Using a lower amount will necessitate a significantly longer acquisition time to achieve an adequate signal-to-noise ratio.

-

Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the compound. DMSO-d₆ (δ ≈ 39.5 ppm) or CDCl₃ (δ ≈ 77.1 ppm) are common choices for indole derivatives.[18] The deuterium signal is essential for the spectrometer's field-frequency lock.[17]

-

Dissolution and Filtration:

-

In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[19]

-

Crucial Step: To remove any microscopic solid particles that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[16] The final solution must be transparent and free of particulates.[19]

-

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity.[20]

Spectrometer and Acquisition Parameters

These parameters are typical for a modern NMR spectrometer (e.g., 400-500 MHz).

-

Instrument Setup:

-

Acquisition Parameters (Proton-Decoupled Experiment):

-

Pulse Sequence: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).[21]

-

Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, especially the downfield carbonyl, are captured.[21][23]

-

Number of Scans (NS): This depends on the sample concentration. For a 50-100 mg sample, 1024 to 4096 scans are often sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard for qualitative spectra.[1][21] This allows the nuclei to return to equilibrium.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Data Processing and Interpretation

Caption: Standard workflow for processing raw NMR data.

-

Fourier Transformation: The raw data, or Free Induction Decay (FID), is converted from a time-domain signal into a frequency-domain spectrum using a Fourier Transform.[21]

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in a positive, absorptive mode. The baseline is then corrected to be flat and centered on zero.[1][21]

-

Referencing: The chemical shift (δ) axis is calibrated. This is done by setting the known chemical shift of the deuterated solvent's carbon signal (e.g., CDCl₃ at 77.16 ppm) as the internal reference.[18]

-

Peak Assignment: The final, processed spectrum should display 11 distinct singlets. By comparing the experimental chemical shifts to the predicted values in Table 1, each peak can be confidently assigned to a specific carbon atom in the this compound molecule. The presence of all 11 signals in their expected regions provides definitive confirmation of the compound's structure and purity.

Conclusion

The ¹³C NMR analysis of this compound is a powerful demonstration of how fundamental spectroscopic principles can be applied for unambiguous molecular characterization. By understanding the interplay of substituent electronic effects, employing a rigorous and validated experimental protocol, and systematically interpreting the resulting spectrum, researchers can achieve a high degree of confidence in their synthetic outcomes. This guide provides the necessary technical framework and field-proven insights to successfully utilize this essential analytical technique.

References

- BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- University of California, Riverside. (n.d.). NMR Sample Preparation.

- BenchChem. (n.d.). Synthesis routes of Indole-2-carbaldehyde.

- JoVE. (2025). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466).

- ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.

- YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy.

- Elsevier. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy.

- BenchChem. (n.d.). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.

- University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation.

- University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans.

- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives.

- ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Quora. (2017). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?

- ResearchGate. (n.d.). Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole.

- ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives.

- ChemicalBook. (n.d.). 3-Methylindole(83-34-1) 13C NMR spectrum.

- University of Calgary. (n.d.). Ch 13 - 13C NMR Spectroscopy.

- SlidePlayer. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy.

- Royal Society of Chemistry. (n.d.). Supporting information.

- HETEROCYCLES. (1988). NMR STUDIES OF INDOLE.

- ACS Publications. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1) 1H NMR spectrum.

- Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.

- SpectraBase. (n.d.). 5-Chloroindole-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts.

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

- EPFL. (n.d.). 13C NMR.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.

- PubChem. (n.d.). Indole-2-carboxaldehyde.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ACS Publications. (n.d.). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons.

- Varian Inc. (n.d.). Running 13C spectra.

- SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. tandfonline.com [tandfonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 12. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 13. youtube.com [youtube.com]

- 14. 3-Methylindole(83-34-1) 13C NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 23. youtube.com [youtube.com]

The 5-Chloro-3-methyl-1H-indole-2-carbaldehyde Scaffold: A Gateway to Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological properties.[1] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, lending itself to the development of potent and selective therapeutic agents. 5-Chloro-3-methyl-1H-indole-2-carbaldehyde, a key synthetic intermediate, serves as a versatile building block for creating a diverse library of biologically active molecules.[1] Its unique structure, featuring a reactive carbaldehyde group, allows for facile functionalization, enabling the exploration of a broad chemical space in the quest for novel drug candidates.[1] This guide provides a comprehensive overview of the known and potential biological activities stemming from this core structure, focusing on anticancer, antimicrobial, and antifungal applications.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the 5-chloro-indole core have demonstrated significant promise as anticancer agents by modulating critical cellular signaling pathways implicated in tumor growth and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many 5-chloro-indole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[2] Notably, derivatives of this scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key components of signaling cascades that drive cell proliferation.[2][3]

Signaling Pathway: EGFR/BRAF Inhibition

Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The therapeutic potential of 5-chloro-indole derivatives is underscored by their potent biological activity against various cancer cell lines. The following table summarizes key quantitative data from preclinical studies on representative compounds.

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (nM) | Reference |

| 3e | EGFR | 68 | Multiple | 29 - 78 | [2][3] |

| BRAFV600E | More potent than Erlotinib | [3] | |||

| 3b | EGFR T790M | Selective (8-fold vs WT) | [3] | ||

| 5f | EGFR WT | 68 - 85 | Multiple | 29 | [2] |

| EGFR T790M | 9.5 | [2] | |||

| 5g | EGFR WT | 68 - 85 | Multiple | 31 | [2] |

| EGFR T790M | 11.9 | [2] | |||

| (S)-1 | DVL1 | 490 | HCT116 | 7100 | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on cancer cell lines.

Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Compound Preparation and Treatment: Prepare a stock solution of the 5-chloro-indole derivative in DMSO. Perform serial dilutions to obtain the desired final concentrations. Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

-

Incubation: Incubate the plates for 72 hours under the same conditions as cell seeding.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7][8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]

Antimicrobial and Antifungal Activity: A Broad Spectrum of Action

The 5-chloro-indole scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens.

Antibacterial Activity

Derivatives of 5-chloro-indole have demonstrated notable activity against a range of bacteria, including Gram-positive and Gram-negative strains. For instance, certain 5-chloro-indole derivatives have shown efficacy against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and uropathogenic Escherichia coli (UPEC).[9][10]

Antifungal Activity

Several indole derivatives have been reported to possess antifungal properties against both human and plant pathogenic fungi.[11][12] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to be crucial for good antifungal activity in some series of compounds.[13]

Quantitative Data: In Vitro Antimicrobial and Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative indole derivatives against various microbial strains.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Chloroindoles | E. coli (UPEC) | 75 | [10] |

| Indole-triazole derivative (3d) | S. aureus | 3.125-50 | [14] |

| MRSA | 3.125-50 | [14] | |

| C. albicans | 3.125-50 | [14] | |

| C. krusei | 3.125-50 | [14] | |

| 3-indolyl-3-hydroxy oxindole (3u) | R. solani | 3.44 (EC50) | [13] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 5-chloro-indole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[14]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a wide range of indole derivatives with significant therapeutic potential. The 5-chloro-indole scaffold has demonstrated potent activity as an anticancer, antimicrobial, and antifungal agent. The ease of functionalization of the carbaldehyde group allows for the generation of diverse chemical libraries, providing a rich platform for the discovery of new and improved therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the biological activities of derivatives of this compound holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - Frontiers. (URL: [Link])

-

Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - NIH. (URL: [Link])

-

Cytotoxicity study of some indole derivatives. (URL: [Link])

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (URL: [Link])

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI. (URL: [Link])

-

Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives - ResearchGate. (URL: [Link])

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC - NIH. (URL: [Link])

-

Cyclocondensation, Characterization and Antibacterial Activities of Novel 5-Chloro-1H-Indole-2,3-Dione Derivatives - iMedPub. (URL: [Link])

-

Cyclocondensation, Characterization and Antibacterial Activities of Novel 5-Chloro-1HIndole-2,3-Dione Derivatives | Insight Medical Publishing. (URL: [Link])

-

AntimicrobialActivityofN-SubstitutedDerivativesof5Chloro-2,3-Diphenyl Indole | Request PDF - ResearchGate. (URL: [Link])

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. (URL: [Link])

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - MDPI. (URL: [Link])

-

Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC - NIH. (URL: [Link])

-

Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed. (URL: [Link])

-

Indole Test Protocol - American Society for Microbiology. (URL: [Link])

-

Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent - IJPPR. (URL: [Link])

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI. (URL: [Link])

-

Antifungal activities of some indole derivatives - PubMed. (URL: [Link])

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC - NIH. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines - ResearchGate. (URL: [Link])

-

(PDF) Antifungal Activities of Some Indole Derivatives - ResearchGate. (URL: [Link])

-

Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs - ResearchGate. (URL: [Link])

-

Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl). (URL: [Link])

-

Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC - NIH. (URL: [Link])

-

N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo - PubMed. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 7. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. imedpub.com [imedpub.com]

- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic History of Substituted Indole Aldehydes

An In-depth Technical Guide:

Introduction: The Privileged Indole Scaffold and the Versatile Aldehyde

The indole ring system, a fusion of a benzene and a pyrrole ring, is arguably one of the most important heterocyclic scaffolds in nature and medicinal chemistry.[1][2] Its structure is at the core of a vast number of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin and complex alkaloids like strychnine.[3][4][5][6] The unique electronic properties of the indole nucleus, being π-electron rich, make it highly reactive towards electrophiles, yet it possesses a remarkable stability.[1][7]

Among the myriad of indole derivatives, substituted indole aldehydes, particularly indole-3-aldehydes, hold a special place. The aldehyde group is a versatile chemical handle, a gateway to a multitude of chemical transformations. Its introduction onto the indole core serves as a pivotal step in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.[8][9] This guide provides an in-depth exploration of the historical journey of substituted indole aldehydes, from the initial isolation of the parent indole to the development of the key synthetic methodologies that enabled chemists to precisely install the crucial aldehyde functionality.

The Dawn of Indole Chemistry: From Natural Dyes to a Core Heterocycle

The story of indole is inextricably linked to the study of the deep blue dye, indigo.[3][10] In 1866, the renowned German chemist Adolf von Baeyer first isolated the indole molecule. His process was not a direct extraction but a chemical degradation; he reduced oxindole, which was derived from the oxidation of indigo, using zinc dust.[2][3][10][11] The name "indole" itself is a portmanteau of ind igo and ole um, the fuming sulfuric acid used in its initial isolation from indigo dye.[3][10][12] Baeyer proposed the correct chemical structure for indole in 1869.[3] This foundational work set the stage for over a century of research into the chemistry of this fascinating heterocycle. For decades, the primary industrial source of indole was the distillation of coal tar.[3]

The First Formylations: Early Methods for Aldehyde Introduction

With the indole nucleus identified and isolated, the next challenge was its functionalization. The introduction of a formyl (-CHO) group was a key objective, given the aldehyde's synthetic utility. The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic aromatic substitution.[1][3] This reactivity was exploited in the development of the first formylation methods.

The preference for electrophilic attack at the C3 position is a cornerstone of indole chemistry. It can be explained by examining the stability of the cationic intermediate (the sigma complex) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion. Attack at C2 results in a less stable intermediate where this is not possible.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Indoles Synthesis [quimicaorganica.org]

- 3. Indole [chemeurope.com]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 6. chemijournal.com [chemijournal.com]

- 7. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Indole - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for this compound (CAS No: 40731-16-6) is not comprehensively available in public safety literature. This guide has been developed by extrapolating data from structurally similar and isomeric compounds, including other chlorinated indole carbaldehydes. This is a standard industry practice for preliminary risk assessment, but it underscores the need for treating this compound with significant caution. All procedures should be conducted in a controlled laboratory environment by trained personnel.

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its reactivity is centered around the aldehyde functional group and the indole ring system, making it a versatile building block in medicinal chemistry. Understanding its physical properties is the first step in establishing safe handling protocols.

A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 40731-16-6 | [2][3] |

| Molecular Formula | C₁₀H₈ClNO | [2][3][4] |

| Molecular Weight | 193.63 g/mol | [2][3][4] |

| Density | 1.365 g/cm³ (Predicted) | [4] |

| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 182.3 °C (Predicted) | [4] |

| Appearance | Solid (Form may vary) | N/A |

| Solubility | Predicted to be insoluble in water.[5] Soluble in organic solvents. | [5] |

Section 2: Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not established, data from closely related analogues like 5-chloro-1H-indole-3-carbaldehyde and 2-chloro-1H-indole-3-carbaldehyde strongly suggest a consistent hazard profile.[5][6][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system. The following extrapolated classification should be adopted for all laboratory work.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram | Source(s) |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Irritant (GHS07) | [5][6][7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Irritant (GHS07) | [5][6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Irritant (GHS07) | [5][6][7][8][9] |

Expert Analysis: The causality for these hazards lies in the chemical nature of indole aldehydes. The aldehyde group can react with biological nucleophiles, such as amine and thiol groups in proteins, leading to cellular disruption and an irritation response. The chlorinated aromatic ring can also contribute to its irritant properties. The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and eye contact.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for mitigating the risks identified.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7][10]

-

Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the potential for exposure during specific tasks.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[7][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber (minimum thickness ≥ 0.2 mm), must be worn.[14] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[10]

-

Lab Coat: A full-sleeved, properly fastened laboratory coat is required to protect against skin contact.[10][11]

-

-

Respiratory Protection: For standard handling within a fume hood, respiratory protection is not typically required. However, if procedures may generate significant dust or aerosols outside of a containment hood, a NIOSH/MSHA-approved respirator should be used.[10][13]

Caption: Core safety requirements for handling the target compound.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is the foundation of a self-validating safety system.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all required PPE is donned correctly. Verify that the fume hood is functioning properly.

-

Weighing:

-

Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

-

Use spatulas and appropriate tools to minimize dust generation.[11] Avoid pouring the dry powder.

-

-

Transfer & Dissolution:

-

If transferring the solid, do so carefully to minimize dust.

-

When dissolving, add the solid to the solvent slowly. If necessary, cap the container and sonicate or stir to aid dissolution.

-

-

Post-Handling:

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

-

Container: Store in a tightly closed, properly labeled container.[8][10]

-

Environment: Keep in a cool, dry, and well-ventilated place away from heat, direct sunlight, and sources of ignition.[10][12]

-

Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[5][7][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[12]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7][12] | [2][7][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][5][7] | [2][5][7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][7][9] | [2][5][7][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][7] | [2][7] |

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

-

Contain: Prevent the spill from spreading or entering drains.

-

Assess: Ensure you are wearing the appropriate PPE (including respiratory protection if dust is present) before approaching the spill.

-

Clean-up:

-

For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[9] Place into a sealed, labeled container for hazardous waste disposal.

-

Use a wet wipe or damp paper towel for the final decontamination of the surface.

-

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.

Caption: A decision workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous chemical waste.[5]

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][8]

References

-

PubChem. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 5-CHLORO-1-METHYL-1H-INDOLE-3-CARBOXALDEHYDE. [Link]

-

KEIMFARBEN GMBH. (2021). Safety data sheet. [Link]

-

American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

Chem-Impex International, Inc. this compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. americanchemistry.com [americanchemistry.com]

- 14. keim.com [keim.com]

The Solubility Profile of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of extensive public quantitative solubility data for this specific molecule, this document establishes a robust framework for understanding its predicted solubility based on its physicochemical properties and the principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for effective solvent selection in synthesis, purification, formulation, and biological screening applications.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. The ability of a molecule to dissolve in a given solvent system governs its bioavailability, ease of formulation, and its behavior in various biological assays. For researchers engaged in the synthesis and evaluation of novel compounds like this compound, a thorough understanding of its solubility profile is not merely an academic exercise but a critical prerequisite for advancing a drug discovery program.[1]

This guide delves into the solubility of this compound, providing both a theoretical prediction of its behavior in common organic solvents and a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's inherent properties is essential to predicting its solubility. The structure of this compound, presented below, reveals key functional groups that influence its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [2][3] |

| Molecular Weight | 193.63 g/mol | [2][3] |

| CAS Number | 40731-16-6 | [2][3] |

| XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

The indole ring system, substituted with a chloro group, a methyl group, and a carbaldehyde (aldehyde) group, presents a molecule with mixed polarity. The indole nitrogen is capable of hydrogen bonding, as is the oxygen of the aldehyde. The chloro and methyl groups, along with the aromatic rings, contribute to the molecule's lipophilicity, as indicated by the XLogP3 value of 2.8.[2] This value suggests a preference for lipid-like environments over aqueous ones, a common characteristic of many drug candidates.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which posits that a solute will dissolve best in a solvent that has a similar polarity, we can predict the solubility of this compound in a range of organic solvents.[4] The presence of both hydrogen bond donor and acceptor sites, combined with its overall moderate lipophilicity, suggests that it will exhibit favorable solubility in a variety of organic solvents, particularly those with some degree of polarity.

Table 2: Predicted Qualitative Solubility of this compound